- Preparation of 4- (1H-pyrazole-4-yl) -7H-pyrrole [2,3-d] pyrimidine, China, , ,
Cas no 952518-97-7 (4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine)
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole
- 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole
- FCH1264961
- 4-(4-pyrazolyl)pyrrolo[2,3-d]pyrimidine
- 4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl-1H-pyrazole
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)-
- 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- EN300-128079
- P16066
- SY099167
- 952518-97-7
- Ruxolitinib impurity-1
- 4-(4-pyrazolyl)-7H-pyrrolo[2,3-d]pyrimidine
- HY-W059210
- CNB51897
- AKOS030238216
- SCHEMBL171455
- AS-53092
- Z6E6DS58KR
- 7H-Pyrrolo[2,3-d]pyrimidine, 4-(1H-pyrazol-4-yl)- (ACI); 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (ACI)
- CS-0051064
- SB40530
- MFCD20683197
- 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
-
- MDL: MFCD20683197
- Inchi: 1S/C9H7N5/c1-2-10-9-7(1)8(11-5-12-9)6-3-13-14-4-6/h1-5H,(H,13,14)(H,10,11,12)
- InChI Key: FKZDJXVOWLWXHB-UHFFFAOYSA-N
- SMILES: N1NC=C(C2C3=C(NC=C3)N=CN=2)C=1
Computed Properties
- Exact Mass: 185.07014524g/mol
- Monoisotopic Mass: 185.07014524g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 70.2
- XLogP3: 0.6
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H178486-500mg |
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |
952518-97-7 | 97% | 500mg |
¥10506.90 | 2023-09-02 | |
| Chemenu | CM289990-1g |
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |
952518-97-7 | 95%+ | 1g |
$613 | 2021-08-18 | |
| TRC | B530530-5mg |
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole |
952518-97-7 | 5mg |
$ 133.00 | 2023-04-18 | ||
| TRC | B530530-25mg |
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole |
952518-97-7 | 25mg |
$ 563.00 | 2023-04-18 | ||
| TRC | B530530-50mg |
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole |
952518-97-7 | 50mg |
$ 999.00 | 2023-04-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB05172-10g |
4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazole |
952518-97-7 | 95% | 10g |
$1826 | 2023-09-07 | |
| Apollo Scientific | OR49052-500mg |
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |
952518-97-7 | 500mg |
£400.00 | 2024-07-28 | ||
| Apollo Scientific | OR49052-1g |
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine |
952518-97-7 | 1g |
£573.00 | 2025-02-20 | ||
| abcr | AB485965-500 mg |
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl-1H-pyrazole, 95%; . |
952518-97-7 | 95% | 500MG |
€433.30 | 2022-07-29 | |
| abcr | AB485965-1 g |
4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl-1H-pyrazole, 95%; . |
952518-97-7 | 95% | 1g |
€632.30 | 2022-07-29 |
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; basified
Production Method 2
- Preparation of small molecule compounds, World Intellectual Property Organization, , ,
Production Method 3
- Small molecule compound, preparation and application in preparation of medicine for alleviating autoimmune and allergic diseases thereof, China, , ,
Production Method 4
- Preparation method of (7R)-4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as key intermediate of baricitinib for treating rheumatoid arthritis, China, , ,
Production Method 5
- Preparation of deazapurines as inhibitors of Janus kinases (JAK)., World Intellectual Property Organization, , ,
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Raw materials
- 5-(2,2-Diethoxyethyl)-6-(1H-pyrazol-4-yl)-4-pyrimidinamine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Baricitinib
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Preparation Products
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Suppliers
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
Comprehensive Overview of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 952518-97-7)
The compound 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 952518-97-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This pyrrolopyrimidine derivative, characterized by its fused pyrazole and pyrrolopyrimidine rings, serves as a versatile scaffold in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
In recent years, the scientific community has shown growing interest in 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine due to its role in modulating key biological pathways. Researchers frequently search for terms like "pyrrolopyrimidine derivatives in cancer therapy" or "kinase inhibitors with pyrazole moieties," reflecting the compound's relevance in oncology and signal transduction research. Its structural similarity to purine bases also makes it a subject of study in nucleotide mimicry and enzyme inhibition.
The synthesis of CAS No. 952518-97-7 typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling and cyclization processes. These methods are often optimized for yield and purity, as highlighted in publications addressing "efficient synthesis of pyrrolopyrimidine scaffolds." The compound's solubility, stability, and reactivity profile make it suitable for further derivatization, a topic frequently explored in medicinal chemistry forums.
From a pharmacological perspective, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has demonstrated promising activity in preclinical studies. Its ability to interact with ATP-binding sites of various kinases aligns with current trends in "small molecule drug discovery" and "precision medicine approaches." The compound's pyrazole moiety contributes to its binding affinity, while the pyrrolopyrimidine core enhances its pharmacokinetic properties.
Analytical characterization of this compound involves advanced techniques such as LC-MS, NMR spectroscopy, and X-ray crystallography. Researchers investigating "structural elucidation of heterocyclic compounds" often reference these methods when working with CAS No. 952518-97-7. The compound's spectral data and crystallographic parameters are valuable for structure-activity relationship (SAR) studies.
In the context of intellectual property, several patents mention 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine as a key intermediate or active pharmaceutical ingredient. This aligns with frequent searches for "patented pyrrolopyrimidine compounds" and "novel kinase inhibitor scaffolds." The compound's patent landscape reflects its commercial potential in therapeutic areas like inflammation and metabolic disorders.
Environmental and safety assessments of CAS No. 952518-97-7 indicate that proper handling procedures should be followed, though it doesn't fall under hazardous material classifications. This information responds to common queries about "handling protocols for research chemicals" while emphasizing responsible laboratory practices.
The future research directions for 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine may include exploration of its enantiomeric forms, prodrug development, and combination therapies. These possibilities address emerging trends in "chiral drug development" and "synergistic therapeutic approaches," demonstrating the compound's ongoing relevance in pharmaceutical innovation.
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